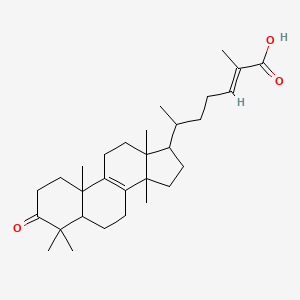

Isomasticadienonic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Isomasticadienonic acid belongs to the class of organic compounds known as triterpenoids. These are terpene molecules containing six isoprene units. This compound exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, this compound can be found in beverages, fruits, and herbs and spices. This makes this compound a potential biomarker for the consumption of these food products.

Applications De Recherche Scientifique

Pharmaceutical Applications

Isomasticadienonic acid has been studied for its potential therapeutic benefits, particularly in anti-inflammatory and metabolic regulation.

Anti-Inflammatory Properties

Research indicates that IMNA exhibits significant anti-inflammatory effects. A study demonstrated that both this compound and its analogs interfere with glucocorticoid receptor signaling pathways, which play a crucial role in inflammation regulation. The medium-polar fraction containing triterpenes, including IMNA, showed effectiveness in modulating energy metabolism and reducing inflammatory markers in cell models .

Metabolic Regulation

IMNA has been linked to improved energy metabolism. In vitro studies have shown that it can influence key metabolic pathways, potentially offering benefits for conditions like obesity and diabetes. The compound's ability to activate AMP-activated protein kinase (AMPK) suggests a role in enhancing cellular energy homeostasis .

Cosmetic Applications

The cosmetic industry is increasingly interested in the properties of this compound due to its skin health benefits.

Skin Health and Anti-Aging

A study on Chios mastic gum revealed that IMNA, along with masticadienonic acid, effectively inhibits collagenase and elastase enzymes, which are responsible for skin aging. The IC50 values for collagenase inhibition were notably low (31.07 μg/mL), indicating strong potential for anti-aging products . These findings support the traditional use of mastic in skincare formulations.

Nutraceutical Applications

IMNA's incorporation into functional foods shows promise for enhancing health benefits.

Functional Food Development

Research has explored the use of Pistacia resin extracts, including IMNA, in developing novel functional foods such as yogurt. The addition of these extracts has been shown to promote the survival of beneficial lactic acid bacteria during fermentation, enhancing the probiotic properties of the final product . This application highlights the potential for IMNA to contribute to gut health.

Study on Chios Mastic Gum

A significant study investigated the effects of Chios mastic gum on skin enzymes related to aging. The results indicated that a combination of masticadienonic and isomasticadienonic acids exhibited potent inhibitory effects on collagenase and elastase, suggesting their utility in cosmetic formulations aimed at reducing signs of aging .

Nutritional Intervention Study

A case study involving Cypriot students assessed the incorporation of Pistacia atlantica resin extracts into yogurt formulations. The study found that these extracts not only improved the viability of probiotics but also provided additional health benefits associated with the bioactive compounds present in the resin .

Inhibitory Activity of this compound

| Compound | Enzyme | IC50 (μg/mL) |

|---|---|---|

| This compound | Collagenase | 31.07 |

| This compound | Elastase | 17.30 |

Nutritional Benefits of Pistacia Extracts

| Study Focus | Findings |

|---|---|

| Probiotic Viability | Enhanced survival rates in yogurt formulations |

| Health Benefits | Potential reduction in gastrointestinal disorders |

Analyse Des Réactions Chimiques

Base-Catalyzed Transformations

Isomasticadienonic acid can undergo base-catalyzed transformations, leading to novel compounds with modifications to the A-ring of the triterpene core .

-

A-Ring Contraction Under basic conditions, this compound can be transformed into compounds with a contracted A-ring .

-

Two new compounds (2 and 3) with A-ring contraction were obtained through the base-catalyzed transformation of this compound, providing a novel scaffold for the development of new triterpene analogs .

-

The plausible mechanism involves oxidation, forming an α-hydroxy analog (2), which exists in equilibrium with a diketone form. Subsequently, a tert-butoxide anion attacks the less obstructed ketone group through nucleophilic addition, forming an alkoxide. Consequently, through a bond rotation, the methylene group attacks the α-carbonyl group, leading to the formation of the α-hydroxy–carboxylic acid (3) .

-

Derivatization

This compound can be used as a starting material for synthesizing various derivatives, like amides .

Reactions and Biological Activity

Structural modifications and isomerization affect the biological activity of this compound .

-

The configuration of the external double bond significantly influences the compound’s bioactivity, guiding the design of new analogs based on the 24E conformation .

-

Enhanced activity of compound 2 indicates that structural modifications to the A-ring, particularly the substitution at position 2, can improve efficacy against the tested inflammation markers .

-

This compound and its synthetic E isomer exhibited superior anti-inflammatory activity .

Data Tables

Table 1: Synthesis of this compound from Masticadienonic Acid

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Boron tribromide | 1.0 eq, 15 min | This compound | 83% |

| Boron tribromide | 1.2 eq, 40 min | This compound isomer | 35% |

Table 2: Key NMR Data for this compound Isomers

| Compound | H-24 Chemical Shift (ppm) |

|---|---|

| 24Z-Isomer (IMNA) | 6.08 |

| E-Isomer | 6.89 |

Propriétés

Numéro CAS |

5956-26-3 |

|---|---|

Formule moléculaire |

C30H46O3 |

Poids moléculaire |

454.7 g/mol |

Nom IUPAC |

(E)-2-methyl-6-(4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)hept-2-enoic acid |

InChI |

InChI=1S/C30H46O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10,19,21,24H,8-9,11-18H2,1-7H3,(H,32,33)/b20-10+ |

Clé InChI |

KDCSSVADTHDYGI-KEBDBYFISA-N |

SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C |

SMILES isomérique |

CC(CC/C=C(\C)/C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C |

SMILES canonique |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CCC3=C2CCC4C3(CCC(=O)C4(C)C)C)C)C |

melting_point |

166-167°C |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.